molecular formula C24H20N2O2 B12736651 Ethyl p-(diphenylamino)benzylidinecyanoacetate CAS No. 42481-45-8

Ethyl p-(diphenylamino)benzylidinecyanoacetate

Cat. No.: B12736651
CAS No.: 42481-45-8
M. Wt: 368.4 g/mol
InChI Key: WIEVWZIZTXQYAR-LVZFUZTISA-N
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Description

Ethyl p-(diphenylamino)benzylidinecyanoacetate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethyl ester group, a diphenylamino group, and a cyanoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl p-(diphenylamino)benzylidinecyanoacetate typically involves the condensation of ethyl cyanoacetate with p-(diphenylamino)benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl p-(diphenylamino)benzylidinecyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyanoacetates.

Scientific Research Applications

Ethyl p-(diphenylamino)benzylidinecyanoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl p-(diphenylamino)benzylidinecyanoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl p-(diphenylamino)benzylidinecyanoacetate can be compared with other similar compounds, such as:

    Ethyl cyanoacetate: Lacks the diphenylamino group, making it less versatile in certain reactions.

    p-(Diphenylamino)benzaldehyde: Lacks the cyanoacetate moiety, limiting its reactivity.

    Ethyl p-(dimethylamino)benzylidinecyanoacetate: Similar structure but with a dimethylamino group instead of a diphenylamino group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

42481-45-8

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoate

InChI

InChI=1S/C24H20N2O2/c1-2-28-24(27)20(18-25)17-19-13-15-23(16-14-19)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-17H,2H2,1H3/b20-17+

InChI Key

WIEVWZIZTXQYAR-LVZFUZTISA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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